(Oxan-4-yl)(thiophen-2-yl)methanamine hydrochloride
Overview
Description
(Oxan-4-yl)(thiophen-2-yl)methanamine hydrochloride is a chemical compound that features a combination of oxane and thiophene rings connected to a methanamine group
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Boronates with Antiosteoclast Activity : A study detailed the synthesis of a new family of di(1-oxo/thioxoperhydro-1λ5-[1,3,2]diazaphospholo[1,5-a]pyridine-1-yl)(4-substituted phenyl) boronates, starting from piperidin-2-yl-methanamine, demonstrating moderate to high antiosteoclast and osteoblast activity. This research highlights the potential of such compounds in bone-related applications (G. S. Reddy et al., 2012).
Synthesis of 1,3,4-Oxadiazolyl Methanamines : The synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine through polyphosphoric acid condensation demonstrates the versatility of methanamine derivatives in synthesizing heterocyclic compounds, which could be explored for various scientific applications (Ganesh Shimoga et al., 2018).
Material Science and Sensing Applications
Ag(I) Complexes with Thiophenemethylamine for Coordination Chemistry : Research into the coordination chemistry of imine derivatives with thiophenemethylamine has revealed unexpected homo-coupling reactions and the formation of novel imine ligands. These findings could have implications for the synthesis of new materials and sensors (Adesola A. Adeleke et al., 2021).
Chemosensor for Silver Ion Detection : The development of 4-methoxy-N-((thiophen-2-yl)methyl)benzenamine as a selective chemosensor for Ag(+) ions, based on intramolecular charge transfer, highlights the potential of thiophene derivatives in environmental monitoring and analytical chemistry (V. Tharmaraj et al., 2012).
Pharmaceutical and Biological Applications
Neurokinin-1 Receptor Antagonist : The synthesis and characterization of a water-soluble neurokinin-1 receptor antagonist, highlighting its potential for intravenous and oral administration in treating emesis and depression, demonstrates the pharmaceutical relevance of such compounds (T. Harrison et al., 2001).
Antibacterial Activity through Docking Studies : Docking studies of thiazolyl(thiophene-2-yl)methanone derivatives indicate their potential antibacterial activity, showcasing the importance of computational chemistry in drug discovery (M. Shahana et al., 2020).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Oxan-4-yl)(thiophen-2-yl)methanamine hydrochloride typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through the ring expansion of oxirane using appropriate reagents and catalysts.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Attachment of the Methanamine Group: The methanamine group can be introduced through a nucleophilic substitution reaction, where an amine is reacted with a suitable leaving group attached to the thiophene ring.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Various substituted methanamine derivatives
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.
Material Science: It can be incorporated into polymers to improve their thermal and mechanical properties.
Biology and Medicine:
Drug Development:
Biological Studies: It can be used as a probe in biochemical assays to study enzyme activity and protein interactions
Industry:
Chemical Manufacturing: The compound can be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (Oxan-4-yl)(thiophen-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methanamine group can form hydrogen bonds with active sites, while the thiophene ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
(Oxan-4-yl)(thiophen-3-yl)methanamine hydrochloride: This compound has a similar structure but with the thiophene ring attached at a different position.
(4-Methoxyphenyl)(oxan-4-yl)methanamine hydrochloride: This compound features a methoxy group on the phenyl ring, providing different chemical properties
Uniqueness: (Oxan-4-yl)(thiophen-2-yl)methanamine hydrochloride is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. Its combination of oxane and thiophene rings with a methanamine group makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
oxan-4-yl(thiophen-2-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NOS.ClH/c11-10(9-2-1-7-13-9)8-3-5-12-6-4-8;/h1-2,7-8,10H,3-6,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RREKCLBVNXNKMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CC=CS2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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